1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. Specifically, this compound features a bicyclic system involving two nitrogen atoms and a pyridine ring, which contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention for its relevance in medicinal chemistry, particularly as a modulator of neuronal nicotinic receptors, which are implicated in various neurological conditions such as Alzheimer's disease and attention deficit hyperactivity disorder.
The compound is classified under the Chemical Abstracts Service with the registry number 646055-67-6. Its molecular formula is , and it has a molecular weight of approximately 203.28 g/mol. The IUPAC name for this compound is 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, indicating its structural characteristics and functional groups.
The synthesis of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- typically involves several key steps:
These synthetic routes allow for the production of various derivatives that can be tailored for specific biological activities or chemical properties .
The molecular structure of 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- consists of:
The InChI key for this compound is NXIPMBQVNTWEEX-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- undergoes several types of chemical reactions:
These reactions are critical for developing derivatives with enhanced efficacy or selectivity for biological targets.
The mechanism of action for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- primarily involves its interaction with neuronal nicotinic receptors. Specifically, it has been shown to selectively modulate the α4β2 nicotinic receptor subtype. This selectivity suggests potential therapeutic applications in treating cognitive disorders by enhancing neurotransmitter release and improving synaptic plasticity.
In preclinical studies, this compound has demonstrated effects on cognitive function and memory enhancement through its modulation of neurotransmitter systems . The precise molecular targets and pathways may vary based on specific applications but generally involve interactions that influence cell signaling related to cognition and memory.
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 203.28 g/mol |
IUPAC Name | 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane |
InChI Key | NXIPMBQVNTWEEX-UHFFFAOYSA-N |
Canonical SMILES | N=1C=CC=C(C1)N2CCC3(NCCC3)C2 |
These properties contribute to its reactivity and interactions in biological systems .
1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)- has several significant applications:
The 1,7-diazaspiro[4.4]nonane core comprises two fused rings sharing a central spiro carbon atom, creating a rigid three-dimensional structure with nitrogen atoms at positions 1 and 7. This scaffold exists in several derivative forms, classified by their nitrogen substitution patterns and ring functionalization:
Table 1: Structural Variants of Diazaspiro[4.4]nonane Scaffolds
Compound Name | Substitution Pattern | Key Structural Feature | Biological Target Relevance |
---|---|---|---|
1,7-Diazaspiro[4.4]nonane dihydrochloride | Unsubstituted (salt form) | High water solubility | Chemical building block |
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane | N7-pyridinyl | Aromatic pharmacophore at N7 | nAChR modulation [4] |
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | N2-Boc protection | Orthogonal N-protection | Synthetic intermediate |
1-Benzyl-1,7-diaza-spiro[4.4]nonane-7-carboxylic acid tert-butyl ester | N1-Benzyl, N7-Boc | Dual N-protection | Sigma receptor ligands [8] |
The scaffold’s spirocyclic constraint reduces conformational flexibility, promoting selective binding to neuronal receptors versus muscarinic subtypes. X-ray crystallography of salts confirms a near-perpendicular orientation between the pyrrolidine and piperidine rings, creating distinct topological surfaces for protein interaction [2] [7].
The synthetic evolution of 1,7-diazaspiro[4.4]nonanes progressed through three key phases:
Early Cyclization Methods (Pre-2010): Initial routes employed dihalide-diamine cyclizations under basic conditions, yielding low-purity racemates. For example, reacting 1,4-dibromobutane with N-(3-pyridinyl)-1,4-butanediamine produced the core with variable ring sizes as byproducts [4].
Boc-Protection Era (2010–2018): Introduction of Boc-anhydride protection enabled regioselective N-functionalization. A representative synthesis involved:
Structure-Activity Relationship (SAR) Insights:
Table 2: SAR of Key N-Substituted Derivatives
Derivative | N1 Substituent | N7 Substituent | Primary Biological Target | Affinity (Ki) |
---|---|---|---|---|
7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane | H | 3-Pyridinyl | α4β2-nAChR | 15 nM [4] |
rac-1-Benzyl-7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane | Benzyl | 3-Pyridinyl | Dopamine transporter | 320 nM [8] |
(5R)-7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane | H | 3-Pyridinyl | α7-nAChR | 42 nM [7] |
AB21 (2,7-Diazaspiro[3.5]nonane) | 4-Chlorophenethyl | Cyclohexyl | Sigma-1 receptor | 13 nM (S1R) [10] |
The cholinergic hypothesis of depression posits that hyperactive cholinergic signaling underlies depressive pathophysiology. nAChRs, particularly α4β2 and α7 subtypes, regulate dopamine release in the mesolimbic pathway and modulate hypothalamic-pituitary-adrenal (HPA) axis function—both implicated in depression [1]. Key mechanisms include:
Subtype Selectivity Rationale:
Pathophysiological Evidence:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1